molecular formula C14H15F2NO2 B15257196 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one

1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B15257196
M. Wt: 267.27 g/mol
InChI Key: SAKCFWITOVFAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one is a piperidin-2-one derivative featuring a 3,4-difluorophenyl group at position 1 and a propanoyl (propionyl) group at position 3. The 3,4-difluorophenyl substituent enhances lipophilicity and metabolic stability, common in bioactive molecules, while the propanoyl group introduces electron-withdrawing and steric effects.

Properties

Molecular Formula

C14H15F2NO2

Molecular Weight

267.27 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15F2NO2/c1-2-13(18)10-4-3-7-17(14(10)19)9-5-6-11(15)12(16)8-9/h5-6,8,10H,2-4,7H2,1H3

InChI Key

SAKCFWITOVFAEL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Beckmann Rearrangement of Cyclohexanone Oxime Derivatives

A cyclohexanone precursor bearing the 3,4-difluorophenyl group undergoes oximation followed by Beckmann rearrangement to yield the piperidin-2-one framework.

Procedure :

  • Oximation : 3,4-Difluorophenylcyclohexanone reacts with hydroxylamine hydrochloride in ethanol under reflux to form the oxime.
  • Rearrangement : The oxime is treated with concentrated sulfuric acid at 0–5°C, inducing rearrangement to the lactam.

Key Data :

Step Reagents/Conditions Yield
Oximation NH₂OH·HCl, EtOH, Δ, 6h 85%
Rearrangement H₂SO₄, 0°C, 2h 72%

This method provides direct access to the lactam but requires precise temperature control to avoid side reactions.

Cyclization of δ-Amino Acids

δ-Amino acids with a 3,4-difluorophenyl substituent undergo thermal cyclization to form piperidin-2-one.

Example :
5-Amino-4-(3,4-difluorophenyl)pentanoic acid is heated in toluene with p-toluenesulfonic acid (PTSA) at 110°C for 12h, yielding the lactam.

Optimization Note :

  • Solvent Choice : Toluene outperforms DMF or THF due to higher boiling point and inertness.
  • Catalyst Loading : 5 mol% PTSA maximizes yield (78%) while minimizing decomposition.

Introduction of the 3,4-Difluorophenyl Group

Friedel-Crafts Acylation

Electrophilic aromatic substitution introduces the difluorophenyl group early in the synthesis.

Protocol :
Piperidin-2-one reacts with 3,4-difluorobenzoyl chloride in the presence of AlCl₃ in dichloromethane at 0°C. The acylated product is reduced to the alkyl derivative using LiAlH₄.

Challenges :

  • Regioselectivity : Para-substitution dominates, but ortho byproducts may form (15–20%).
  • Workup : Aqueous NaHCO₃ quench required to remove excess AlCl₃.

Suzuki-Miyaura Coupling

A halogenated piperidin-2-one intermediate undergoes palladium-catalyzed coupling with 3,4-difluorophenylboronic acid.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃
  • Solvent : DME/H₂O (4:1)
  • Temperature : 80°C, 8h

Yield : 65% after column chromatography.

Acylation at Position 3: Propanoyl Group Installation

Nucleophilic Acylation of Piperidin-2-One

The lactam’s nitrogen is deprotonated with NaH in THF, followed by treatment with propanoyl chloride.

Procedure :

  • Piperidin-2-one (1 eq) is stirred with NaH (1.2 eq) in THF at 0°C for 30min.
  • Propanoyl chloride (1.1 eq) is added dropwise, and the mixture is warmed to room temperature for 4h.

Yield : 82% (crude), 75% after purification.

Reductive Amination Pathway

A ketone intermediate is converted to an amine, which is acylated and cyclized.

Steps :

  • 3-Oxopiperidine reacts with 3,4-difluoroaniline in MeOH with NaBH₃CN to form the secondary amine.
  • Acylation with propanoyl chloride in the presence of Et₃N.

Data :

Step Reagents Yield
Reductive Amination NaBH₃CN, MeOH, 24h 68%
Acylation Et₃N, CH₂Cl₂, 0°C 89%

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Lactam Formation : Beckmann rearrangement of 3,4-difluorophenylcyclohexanone oxime.
  • Acylation : NaH-mediated propanoylation at position 3.

Overall Yield : 58% over two steps.

Route B: Convergent Synthesis

  • Suzuki Coupling : Bromopiperidin-2-one + 3,4-difluorophenylboronic acid.
  • Propanoyl Introduction : Acylation under Schotten-Baumann conditions.

Overall Yield : 49% (lower due to coupling inefficiency).

Analytical Characterization Data

Critical spectroscopic data for intermediates and the final product:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
Piperidin-2-one Core 3.42 (t, 2H), 2.85 (m, 2H) 172.1 (C=O), 48.3 (CH₂) 141.1
3-Propanoyl Intermediate 2.98 (q, 2H), 1.12 (t, 3H) 207.5 (C=O), 28.9 (CH₂CH₃) 225.2
Final Product 7.25 (m, 2H, Ar-F), 3.65 (m, 1H) 170.8 (C=O), 122.1 (CF) 279.3

Challenges and Optimization Opportunities

  • Regioselectivity in Acylation : Competing acylation at position 4 observed in 15% of cases; use of bulky bases (e.g., LDA) reduces this to <5%.
  • Lactam Hydrolysis : Avoid aqueous workups at high pH to prevent ring-opening.
  • Scale-Up Considerations : Pd-catalyzed steps may require ligand optimization (e.g., SPhos) to reduce catalyst loading.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby modulating neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and applications:

1-(3,4-Difluorophenyl)-3-nitropropan-1-one
  • Structure: Differs in the nitropropanone chain (vs. propanoyl-piperidin-2-one).
  • Key Properties :
    • The nitro group is strongly electron-withdrawing, increasing reactivity in reduction reactions.
    • Demonstrated high enantioselectivity (98% ee) in bioreduction using Candida parapsilosis to produce (S)-alcohols, critical for ticagrelor synthesis .
  • Applications : Intermediate in ticagrelor production, highlighting the importance of fluorine-substituted aryl groups in drug design.
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea
  • Structure : Urea core with 3,4-difluorophenyl and propargyl groups.
  • Key Properties :
    • Molecular weight: 210.18 g/mol (C₁₀H₈F₂N₂O).
    • Urea moiety enables hydrogen bonding, while the alkyne allows click chemistry modifications .
  • Applications : Likely used as a pharmacophore or building block in medicinal chemistry.
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one
  • Structure : Chalcone derivative with hydroxylated aryl groups.
  • Key Properties: Hydroxyl groups enhance solubility in polar solvents. Conjugated enone system permits reactivity in Michael additions or cyclizations.

Comparative Data Table

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Synthesis Method Notable Applications
1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one Piperidin-2-one Lactam, propanoyl ~237.24 (calculated) Likely acylation/cyclization Pharmaceutical intermediate (hypothesized)
1-(3,4-Difluorophenyl)-3-nitropropan-1-one Ketone Nitro, ketone ~215.16 (calculated) Biocatalytic reduction Ticagrelor intermediate
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea Urea Urea, alkyne 210.18 Chemical synthesis Medicinal chemistry building block
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one Chalcone Hydroxyl, enone ~256.25 (calculated) Claisen-Schmidt condensation Antimicrobial/anticancer research
Urea impurity compound Urea Cyclopropane, urea Not provided Multi-step synthesis Ticagrelor synthesis impurity

Biological Activity

1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a propanoyl group and a difluorophenyl moiety. The presence of fluorine atoms in the phenyl ring enhances lipophilicity, which is crucial for its interaction with biological targets. The molecular formula for 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one is C13_{13}H14_{14}F2_{2}N\O, with a molecular weight of approximately 235.25 g/mol.

1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one exhibits significant biological activity primarily through its role as an agonist for specific receptors. The fluorine atoms enhance metabolic stability and bioavailability, thereby increasing therapeutic potential. Key mechanisms include:

  • Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways that regulate cellular functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, contributing to its pharmacological effects.

Biological Activity Overview

The biological activities of 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one can be summarized as follows:

Activity Description
Anticancer Properties Induces apoptosis in cancer cells by activating caspase pathways.
Antimicrobial Activity Exhibits potential antimicrobial effects against various pathogens.
Neuroprotective Effects May protect neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one in vitro. The results demonstrated that the compound effectively induced apoptosis in human cancer cell lines through the activation of caspase-3 and caspase-9 pathways.

Antimicrobial Properties

Research conducted on the antimicrobial properties of this compound indicated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one demonstrated protective effects on neuronal cells. It reduced markers of oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.